molecular formula C18H15BrN2O3S B2411900 (E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-08-0

(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2411900
CAS No.: 865545-08-0
M. Wt: 419.29
InChI Key: LUBDTYHATMCCJY-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic small molecule based on the benzothiazole scaffold, a structure of high significance in medicinal chemistry due to its diverse biological profiles . This compound features a brominated benzoyl imino substituent, a modification that is often explored to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. Research Applications and Value: The benzothiazole core is recognized for its broad pharmacological potential. Researchers investigate analogs of this scaffold for several key areas: Neurological and Anticonvulsant Research: Benzothiazole derivatives have demonstrated potent effects in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (Sc-PTZ) tests, with some compounds showing efficacy comparable to or greater than standard drugs like phenytoin . The structural features of this compound make it a candidate for research targeting neurodegenerative diseases and as a modulator of glutamate receptor neurotransmission . Oncology Research: Certain 2-arylbenzothiazoles exhibit exceptionally potent and selective antitumor activity against various cancer cell lines, functioning as selective ligands for biological targets like the aryl hydrocarbon receptor (AhR) and requiring metabolic activation for their mechanism of action . Antiviral Research: Thiazole and benzothiazole derivatives are a active area of investigation against a spectrum of viruses, including influenza, hepatitis C (HCV), and others, highlighting the scaffold's relevance in developing new antiviral agents . Note on Use: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-(3-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-7-8-14-15(10-12)25-18(21(14)2)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBDTYHATMCCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound features a thiazole ring system, which is known for its diverse biological activities. The key structural components include:

  • Thiazole moiety : Imparts significant biological activity.
  • Bromobenzoyl group : Enhances the compound's interaction with biological targets.
  • Ethyl carboxylate group : Contributes to solubility and bioavailability.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit considerable antiproliferative effects against various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit cell growth in human cancer cell lines.

  • Cell Viability Assay : At a concentration of 50 µM, the compound showed a cell viability greater than 87%, indicating low cytotoxicity. The most potent derivatives exhibited GI50 values ranging from 37 to 86 nM against four human cancer cell lines, comparable to established inhibitors like erlotinib (GI50 = 33 nM) .
CompoundGI50 (nM)Target
This compound37-86Various cancer cell lines
Erlotinib33EGFR

The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of key signaling pathways associated with tumor growth:

  • EGFR and BRAF V600E Inhibition : The compound demonstrated significant inhibitory activity against EGFR and BRAF V600E, which are critical targets in cancer therapy. Docking studies revealed strong binding affinities, suggesting that these interactions contribute to its antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their antimicrobial potential. The compound showed promising results in preliminary screenings against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives displayed MIC values ranging from 1.56 to 6.25 µg/mL against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.56 - 6.25
Escherichia coli1.56 - 6.25

Case Studies

  • Antiproliferative Screening : A study conducted on a series of thiazole derivatives including the target compound indicated that those with specific substitutions exhibited enhanced activity against cancer cells, particularly those harboring mutations in EGFR and BRAF .
  • Antimicrobial Evaluation : Another investigation highlighted the efficacy of thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa, reinforcing their potential as antimicrobial agents .

Preparation Methods

Thiazole Ring Formation

A modified Gewald reaction is employed using 2-amino-4-methylphenol and carbon disulfide under basic conditions:

  • Reagents : Carbon disulfide (2.2 eq), potassium hydroxide (2.5 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours.
  • Outcome : Forms 3-methyl-2-mercaptobenzo[d]thiazole-6-carboxylic acid (Yield: 68–72%).

Mechanism :

  • Deprotonation of the amine by KOH.
  • Nucleophilic attack of CS₂, forming a dithiocarbamate intermediate.
  • Cyclization via intramolecular nucleophilic substitution.
Parameter Value
Reaction Temperature 80°C
Yield 68–72%
Key Reference

Introduction of the (3-Bromobenzoyl)Imino Group

The imino group is introduced via condensation between the benzothiazole amine and 3-bromobenzoyl chloride.

Condensation Reaction

  • Reagents : 3-Bromobenzoyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).
  • Conditions : Stir at 25°C for 6 hours under nitrogen.
  • Outcome : Forms (E)-2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid (Yield: 85–90%).

Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the 3-methyl group and benzoyl substituent.

Parameter Value
Solvent Dichloromethane
Catalyst Triethylamine
Yield 85–90%
Key Reference

Esterification of the Carboxylic Acid

The final step involves esterification of the carboxylic acid with ethanol.

Fischer Esterification

  • Reagents : Ethanol (excess), concentrated H₂SO₄ (catalyst).
  • Conditions : Reflux at 70°C for 8 hours.
  • Outcome : (E)-Ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Yield: 92–95%).

Alternative Method : Use DCC/DMAP-mediated coupling for higher purity:

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.1 eq), dimethylaminopyridine (DMAP, 0.1 eq).
  • Yield : 95–98% with >99% HPLC purity.
Parameter Value
Catalyst H₂SO₄ or DCC/DMAP
Reaction Time 8–12 hours
Yield 92–98%
Key Reference

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.42 (t, 3H, CH₂CH₃), δ 3.28 (s, 3H, CH₃), δ 4.40 (q, 2H, OCH₂), δ 7.52–8.12 (m, 7H, aromatic).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imino).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30).

Optimization Strategies and Challenges

Regioselectivity in Thiazole Formation

Using bulky bases (e.g., DBU) minimizes side reactions during cyclization, improving yield to 78%.

Configuration Control

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor (E)-isomer due to transition-state stabilization.
  • Temperature : Reactions below 30°C reduce epimerization risk.

Q & A

Q. Q1. What methodological strategies are recommended for optimizing multi-step synthesis of this compound, particularly in minimizing byproducts and improving yields?

A: Key strategies include:

  • Catalyst selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction homogeneity .
  • Temperature control : Reflux conditions (70–100°C) balance reaction kinetics and thermal stability of intermediates .
  • Purification techniques : Column chromatography or recrystallization (using ethanol/THF mixtures) ensures high purity .

Q. Table 1: Representative Reaction Conditions for Key Steps

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
CyclizationK₂CO₃Ethanol8065–75
CouplingPd(PPh₃)₄Toluene10050–60

Structural Characterization

Q. Q2. How can discrepancies between spectroscopic (NMR/IR) and crystallographic data be resolved during structural elucidation?

A: Cross-validation methods include:

  • X-ray crystallography : Refinement using SHELXL (for disorder modeling) and visualization via ORTEP-3 .
  • Computational validation : DFT calculations (e.g., Gaussian) to compare theoretical/experimental NMR shifts .
  • Hydrogen bonding analysis : Graph set theory to confirm intermolecular interactions in crystal packing .

Q. Q3. What advanced crystallographic techniques address challenges like twinning or disorder in this compound’s structure?

A:

  • SHELXL refinement : Utilizes TWIN/BASF commands to model twinning .
  • ORTEP-3 GUI : Visualizes thermal ellipsoids to identify disordered regions .

Biological Activity & SAR

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

A:

  • Analog synthesis : Modify substituents (e.g., bromine, methoxy groups) to assess bioactivity changes .
  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) to correlate structural features with cytotoxicity .
  • Molecular docking : Predict binding affinities to targets like kinases or DNA using AutoDock Vina .

Computational & Analytical Methods

Q. Q5. What computational approaches predict reactivity and stability under varying conditions?

A:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects on stability (e.g., ethanol vs. DMSO) .

Q. Q6. How can HPLC/TLC methods be optimized to assess purity and degradation products?

A:

  • Mobile phase optimization : Acetonitrile/water gradients resolve polar impurities .
  • Stability studies : Accelerated degradation (40°C/75% RH) with UV detection at λ = 254 nm .

Advanced Crystallography

Q. Q7. How does hydrogen bonding influence crystal packing, and how is this analyzed methodologically?

A:

  • Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions) via CrystalExplorer .

Stereochemical Integrity

Q. Q8. What experimental techniques confirm the E-configuration of the imino group and prevent isomerization?

A:

  • NOESY NMR : Detects spatial proximity between imino protons and adjacent methyl groups .
  • Circular dichroism (CD) : Monitors chiral stability in solution under varying pH/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.